molecular formula C4H5ClN2 B1601591 4-chloro-1-methyl-1H-imidazole CAS No. 4897-21-6

4-chloro-1-methyl-1H-imidazole

Cat. No.: B1601591
CAS No.: 4897-21-6
M. Wt: 116.55 g/mol
InChI Key: HSJTXGIHVAZHGA-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-imidazole (CAS# 4897-21-6) is an organic compound with the molecular formula C4H5ClN2 and a molecular weight of 116.55 g/mol . It is classified as a heterocyclic compound, specifically a substituted imidazole, a class of structures notably found in numerous biologically active molecules and pharmaceuticals . As a chemical reagent, its primary research value lies in its role as a versatile synthetic building block. The methyl group on the nitrogen and the chloro substituent on the ring provide distinct reactive sites for further chemical modification, making it a valuable intermediate in medicinal chemistry and drug discovery efforts for constructing more complex molecules . The compound requires specific storage conditions to maintain stability and should be kept sealed in a dry environment at 2-8°C . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-7-2-4(5)6-3-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJTXGIHVAZHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500991
Record name 4-Chloro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4897-21-6
Record name 4-Chloro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 1 Methyl 1h Imidazole and Its Precursors

Direct Halogenation Approaches to Imidazole (B134444) Rings

Direct halogenation of the imidazole ring system is a primary method for introducing a chlorine atom. This electrophilic substitution is influenced by the electronic properties of the imidazole ring and any existing substituents.

Chlorination of 1-Methylimidazole (B24206) Precursors

The direct chlorination of 1-methylimidazole with molecular chlorine in an aqueous medium has been studied, revealing that the reaction follows second-order kinetics. The presence of the electron-donating methyl group on the nitrogen atom facilitates electrophilic substitution on the imidazole ring. ijsr.net However, the chlorination of imidazole itself can be challenging compared to bromination or iodination and often requires basic conditions. chemsociety.org.ng

The mechanism of chlorination can be complex. It has been proposed that the process may begin with N-chlorination to form 1-chloro-1H-imidazole, which then undergoes an N- to C-chlorotropy to yield a chloro-substituted imidazole. csic.es The use of hypochlorous acid with 1-methylimidazole can lead to the formation of a highly reactive chlorinium ion intermediate, which then acts as the chlorinating agent. nih.gov

For more complex imidazole systems, specific chlorinating agents are employed. For instance, thionyl chloride has been used as a chlorinating agent in the synthesis of certain imidazole derivatives. google.com

Nucleophilic Substitution Strategies for Chloro-Imidazoles

Nucleophilic substitution provides a versatile route to chloro-imidazoles by replacing a suitable leaving group at the desired position with a chloride ion. This approach is particularly useful when direct chlorination is not regioselective or is otherwise problematic.

Substitution of Bromo-Substituted Imidazoles

Halogen exchange, specifically the substitution of a bromine atom with chlorine, is a viable strategy. Bromo-substituted imidazoles can be synthesized through the bromination of imidazole derivatives using reagents like N-bromosuccinimide (NBS). evitachem.com The bromine atom, being a good leaving group, can then be displaced by a chloride nucleophile. This type of nucleophilic substitution is a known reaction for various bromo-imidazole derivatives, allowing for the introduction of diverse functional groups. evitachem.comsmolecule.comcymitquimica.com

Displacement of Other Leaving Groups at the 4-Position

Besides bromine, other leaving groups can be displaced from the 4-position of the imidazole ring. For example, a nitro group can serve as a leaving group in nucleophilic aromatic substitution reactions. The synthesis of 5-aryl-1-methyl-4-nitroimidazoles has been achieved through the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole (B20735), demonstrating the reactivity of a chloro-substituent in this position. nih.govsigmaaldrich.com While this example shows the displacement of a different group by an aryl group, it highlights the potential for nucleophilic substitution at this position.

Multi-Step Synthetic Routes to the 4-Chloro-1-methyl-1H-imidazole Framework

Multi-step syntheses offer a high degree of control over the final structure by building the molecule in a stepwise fashion. This often involves forming the imidazole ring first, followed by chlorination or other functional group interconversions.

Imidazole Ring Formation and Subsequent Chlorination

A common strategy involves the initial construction of the 1-methylimidazole ring system, followed by a chlorination step. There are numerous methods for synthesizing substituted imidazoles. organic-chemistry.orgrsc.orgisca.me For instance, 1-substituted-4-chloro-1H-imidazole-5-carbaldehydes can be synthesized through the Vilsmeier-Haack reaction of 2-[alkyl(aryl)amino]acetamides. researchgate.net This reaction involves cyclization to form the imidazole ring, followed by chlorination.

Another approach involves the synthesis of a precursor like 5-chloro-1-methylimidazole (B19843), which is then used in subsequent reactions. For example, 5-chloro-1-methylimidazole can be nitrated to produce 5-chloro-1-methyl-4-nitroimidazole. vulcanchem.comgoogle.com This multi-step approach allows for the introduction of various substituents onto the imidazole core.

Sequential Functionalization for Chloro and Methyl Groups

The construction of the this compound scaffold often relies on the stepwise introduction of the chloro and methyl substituents onto the imidazole ring. This approach allows for controlled synthesis and regioselectivity. A common strategy involves the N-alkylation of a pre-existing chloro-substituted imidazole. For instance, methods for creating pyrimidinyl-substituted imidazole compounds utilize the sequential substitution of chloro groups on a 2,4-dichloropyrimidine (B19661) ring, followed by cyclocondensation reactions to form the imidazole core. google.com This highlights a broader strategy in heterocyclic chemistry where sequential functionalization is key to building complex molecules.

Another approach in the broader context of imidazole synthesis involves the direct C-H functionalization. This allows for the sequential arylation of all three C-H bonds of the imidazole core in a regioselective manner. nih.gov While not specific to the chloro and methyl groups, this principle of sequential C-H bond activation demonstrates an advanced strategy that could be adapted for the introduction of various substituents.

Directed Synthesis of Key Intermediates for this compound Derivatization

The synthesis of derivatives of this compound often proceeds through the preparation of key intermediate compounds that are then further modified.

Synthesis of 4-Chloro-1H-imidazole-5-carbaldehydes

A pivotal intermediate in the synthesis of many this compound derivatives is 4-chloro-1H-imidazole-5-carbaldehyde. The introduction of the formyl group at the C5 position provides a reactive handle for a wide range of subsequent chemical transformations.

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich heterocyclic compounds, including imidazoles. This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. researchgate.netresearchgate.net

In the context of imidazole chemistry, the Vilsmeier-Haack reaction has been successfully applied to synthesize 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes. researchgate.netresearchgate.netzsmu.edu.ua The reaction of 2-[alkyl(aryl)amino]acetamides with the Vilsmeier reagent affords these valuable intermediates. researchgate.netresearchgate.net The process involves the initial formation of a 1-substituted-5-dimethylaminomethylene imidazole, which then undergoes chlorination and hydrolysis to yield the target carbaldehyde. researchgate.net

The efficiency of the Vilsmeier reaction in producing 2-substituted 4-chloro-5-formylimidazoles can be significantly enhanced by the use of a triflate catalyst, leading to yields of over 70% and high purity of the final product. google.com

The resulting 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes are versatile building blocks. For example, they can be reduced to the corresponding alcohols, which can then be converted to chloromethyl or fluoromethyl derivatives. researchgate.net These intermediates can undergo further reactions, such as nucleophilic substitution of the chlorine atom in the 5-chloromethyl group with azides, amines, and thiols. researchgate.net

Preparation of 4-Methyl-5-chloromethyl-imidazole Intermediates

Another important class of intermediates is the 4-methyl-5-chloromethyl-imidazoles. The chloromethyl group at the C5 position is a reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

A common method for the synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride involves the reaction of 4-hydroxymethyl-5-methylimidazole with thionyl chloride. prepchem.com This reaction is typically carried out in an ice bath under a nitrogen atmosphere, with the temperature carefully controlled. The resulting product precipitates from the reaction mixture and can be collected by filtration. prepchem.com

These chloromethylated intermediates are valuable in the synthesis of various biologically active molecules. For instance, they can be reacted with thiols to form thioether linkages, a key step in the synthesis of compounds like cimetidine. googleapis.com

Synthesis of 2-Butyl-4-chloro-1-methylimidazole-5-carboxaldehyde

The compound 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde is a significant intermediate, particularly in the synthesis of angiotensin II receptor antagonists. A key step in its preparation is the condensation of 2-butyl-4-chloroimidazole-5-carboxaldehyde with a suitable methylating agent. prepchem.com

The synthesis of this intermediate often involves the Vilsmeier-Haack reaction on an appropriate precursor. The resulting aldehyde can then be used in subsequent reactions, such as condensations with various aryl and heteroaryl methyl ketones to form chalcone (B49325) derivatives. nih.govresearchgate.net These chalcones can be further reacted to produce pyrazole (B372694) analogues. nih.govresearchgate.net

Starting MaterialReagentsProductYieldReference
4-hydroxymethyl-5-methylimidazoleThionyl chloride4-methyl-5-chloromethyl imidazole hydrochloride91% prepchem.com
2-n-Butyl-4-chloroimidazole-5-carboxaldehyde4-bromomethyl-2'-cyanobiphenyl, Potassium carbonate, DMF2-n-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]imidazole-5-carboxaldehyde- prepchem.com
2-butyl-4-chloro-1-methylimidazole-5-carboxaldehydeVarious aryl and heteroaryl methyl ketones, 10% aqueous NaOH in methanolChalconesGood nih.govresearchgate.net

Advanced Synthetic Protocols and Catalysis in Imidazole Chemistry

Modern organic synthesis has seen the development of advanced protocols and catalytic systems to improve the efficiency, selectivity, and environmental footprint of chemical reactions. The synthesis of imidazoles has benefited significantly from these advancements.

Catalysis plays a crucial role in the functionalization of the imidazole ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been employed for C-C bond formation in the synthesis of complex imidazole derivatives. researchgate.net Additionally, palladium-catalyzed isocyanide insertion has been utilized for the C(sp2)–H functionalization of the imidazole ring at the C2- and C4-positions. acs.org

Heterogeneous catalysts, such as Fe3O4@SiO2/bipyridinium nanocomposites, have been used for the multi-component synthesis of multi-substituted imidazoles under solvent-free conditions. researchgate.netscispace.comnih.gov These catalysts offer advantages such as easy recovery and reusability. researchgate.net

Furthermore, novel synthetic strategies continue to be developed. For instance, a method involving a Stille cross-coupling reaction has been used to prepare 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole. researchgate.net The reactivity of the resulting chloromethyl compound can then be explored using strategies like the TDAE [tetrakis(dimethylamino)ethylene] methodology. researchgate.netresearchgate.net

These advanced protocols and catalytic systems provide powerful tools for the synthesis of a diverse range of functionalized imidazoles, including this compound and its derivatives, with high levels of control and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions for Imidazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of imidazole rings. These methods enable the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for building complex molecular architectures. rsc.org The Buchwald-Hartwig amination, a prominent example of a palladium-catalyzed C-N cross-coupling reaction, has been instrumental in the synthesis of numerous pharmaceutical compounds. rsc.org

The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation (for C-C coupling) or insertion (for C-N coupling), and reductive elimination. rsc.org The choice of ligands, palladium precursor, and reaction conditions is critical for achieving high yields and selectivity.

Specific applications for imidazole derivatives include:

Suzuki-Miyaura Coupling: This reaction has been effectively used to introduce functionalized alkyl chains at the 2-position of the imidazole ring. rsc.org The process often involves the synthesis of an alkenylboronate which then couples with a 2-iodoimidazole (B1350194) derivative in the presence of a palladium catalyst. rsc.org

Negishi Coupling: Similar to the Suzuki-Miyaura reaction, the Negishi coupling allows for the formation of C-C bonds. This method involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. thieme-connect.de

Direct C-H Arylation: Advanced methods now allow for the direct arylation of all three C-H bonds on the imidazole core in a regioselective and sequential manner. nih.gov This approach provides rapid access to a wide variety of mono-, di-, and triarylimidazoles using aryl bromides and chlorides as coupling partners. nih.gov A key strategy in controlling the regioselectivity of these reactions is the use of a removable directing group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can be transposed to activate different positions on the imidazole ring for arylation. nih.gov

Cross-Dehydrogenative Coupling (CDC): Palladium catalysis has also been applied to the oxidative C-H/C-H coupling of 2H-imidazole 1-oxides with other heterocycles like pyrroles and thiophenes. nih.gov This method leads to the formation of novel biheterocyclic structures. nih.gov

Below is a table summarizing various palladium-catalyzed cross-coupling reactions for the synthesis of imidazole derivatives.

Coupling Reaction Reactants Catalyst System Key Features Reference
Suzuki-Miyaura2-Iodoimidazole, AlkenylboronatesPalladium catalystEfficient for introducing alkyl chains at C-2. rsc.org
Negishi2-Lithioimidazole (transmetalated to zinc), (Hetero)aryl halidesPalladium catalystSynthesis of 2-substituted imidazoles. thieme-connect.de
Direct C-H ArylationImidazole, Aryl bromides/chloridesPalladium catalyst, SEM directing groupSequential and regioselective arylation of C-2, C-4, and C-5 positions. nih.gov
Cross-Dehydrogenative Coupling2H-Imidazole 1-oxides, Pyrroles/ThiophenesPalladium(II) acetate (B1210297)Forms 5-heteroarylated 2H-imidazole 1-oxides. nih.gov

Green Chemistry Approaches in Imidazole Synthesis (e.g., Polyethylene Glycol-Mediated Reactions)

Green chemistry principles are increasingly being applied to the synthesis of imidazoles to reduce the environmental impact of chemical processes. researchgate.net These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netnih.gov

Polyethylene glycol (PEG) has emerged as a particularly useful medium for imidazole synthesis. researchgate.net PEG is a non-toxic, biodegradable, and recyclable solvent that can also act as a catalyst in some reactions. researchgate.nettandfonline.com

Key green chemistry strategies for imidazole synthesis include:

PEG-400 as a Reaction Medium: PEG-400 has been used as an efficient and recyclable medium for the synthesis of imidazole-bearing pyrazole moieties. researchgate.net This method often proceeds without the need for a metal-based catalyst, offering advantages such as simple work-up procedures, shorter reaction times, and avoidance of carcinogenic organic solvents. researchgate.net It has also been employed in the catalyst-free synthesis of 1,2-disubstituted benzimidazoles. tandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields in imidazole synthesis. nih.govmdpi.com When combined with solvent-free conditions or green solvents like PEG, it represents a highly efficient and environmentally friendly approach. nih.gov For instance, the condensation of benzil, aromatic aldehydes, and ammonium (B1175870) acetate can be effectively promoted by PEG-400 under microwave irradiation to produce 2,4,5-triaryl-1H-imidazoles with higher yields and shorter reaction times compared to conventional heating. mdpi.com

Ultrasonic Irradiation: Sonochemistry provides another energy-efficient method for promoting imidazole synthesis. mdpi.com Ultrasound-assisted reactions often lead to higher yields and reduced reaction times. For example, the synthesis of 2,4,5-triaryl-1H-imidazoles using PEG-400 as a catalyst is significantly enhanced by ultrasonic irradiation. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces the environmental impact. nih.govacgpubs.org Various solid-supported catalysts and organocatalysts have been developed to facilitate solvent-free imidazole synthesis. nih.govacgpubs.orgmdpi.com For example, mandelic acid has been used as an efficient organocatalyst for the three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. acgpubs.org

The table below highlights some green chemistry approaches in imidazole synthesis.

Green Approach Catalyst/Medium Key Features Reference
PEG-Mediated SynthesisPolyethylene glycol (PEG-400)Recyclable, non-toxic medium; can be catalyst-free. researchgate.nettandfonline.com
Microwave-Assisted SynthesisVarious catalysts (e.g., acidic Al2O3)Fast reaction times, high yields, often solvent-free. nih.gov
Ultrasonic IrradiationPEG-400Enhanced yields and shorter reaction times compared to conventional methods. mdpi.com
Solvent-Free SynthesisMandelic acid, MIL-101(Cr)Environmentally friendly, reduced waste, often uses reusable catalysts. acgpubs.orgmdpi.com

Novel Catalytic Systems for Regiocontrolled Synthesis of Substituted Imidazoles

The development of novel catalytic systems is crucial for achieving high regioselectivity in the synthesis of substituted imidazoles. rsc.org These catalysts often provide milder reaction conditions, broader substrate scope, and improved yields compared to traditional methods.

Recent advancements in this area include:

Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages in terms of ease of separation, reusability, and reduced metal contamination in the final product. nih.gov Examples include:

Silica-Supported Catalysts: Sulfuric acid supported on silica (B1680970) (H2SO4-SiO2) and titanium trichloride (B1173362) on silica (TiCl3-SiO2) have been used for the synthesis of trisubstituted and tetrasubstituted imidazoles, respectively. nih.gov

Magnetic Nanoparticles: Iron-based magnetic nanoparticles, such as those functionalized with fucoidan (B602826) (Fe3O4@FU) or bipyridinium, serve as efficient and easily recoverable catalysts for the synthesis of tri- and tetrasubstituted imidazoles. researchgate.netfrontiersin.org

Metal-Organic Frameworks (MOFs): MIL-101(Cr) has been demonstrated as a highly efficient and reusable heterogeneous catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com

Organocatalysts: The use of metal-free organocatalysts is a growing area in green chemistry. acgpubs.org Mandelic acid, for example, has been shown to be an effective catalyst for the three-component synthesis of 2,4,5-trisubstituted imidazoles. acgpubs.org

Metal-Controlled Switchable Synthesis: In a novel approach, the choice of metal catalyst can direct the reaction of 2H-azirines to selectively form either imidazoles or pyrroles. acs.org Palladium catalysis leads to the formation of imidazoles through ring-opening and heterocyclization, while a silver catalyst promotes a [3+2] cycloannulation to yield pyrroles. acs.org

Ruthenium Catalysts: A diruthenium(II) catalyst has been employed in a "borrowing hydrogen" process to synthesize NH-imidazoles from benzylic alcohols, 1,2-diketones, and ammonium acetate under aerobic conditions, allowing for regioselective substitution. rsc.org

The following table provides a summary of novel catalytic systems for the regiocontrolled synthesis of substituted imidazoles.

Catalyst System Type Application Key Advantages Reference
H2SO4-SiO2HeterogeneousSynthesis of 2,4,5-trisubstituted imidazolesLow cost, green approach. nih.gov
Fe3O4@FUHeterogeneous (Magnetic)Synthesis of tri- and tetrasubstituted imidazolesRecyclable, high yields, short reaction times. frontiersin.org
MIL-101(Cr)Heterogeneous (MOF)Synthesis of 2,4,5-trisubstituted imidazolesHighly efficient, reusable, solvent-free conditions. mdpi.com
Mandelic AcidOrganocatalystSynthesis of 2,4,5-trisubstituted imidazolesEconomical, non-toxic, solvent-free. acgpubs.org
Palladium/Silver CatalystsHomogeneousSwitchable synthesis of imidazoles or pyrroles from 2H-azirinesHigh regioselectivity controlled by the choice of metal. acs.org
Diruthenium(II) CatalystHomogeneousSynthesis of NH-imidazoles via borrowing hydrogenRegioselective substitution at C-2, C-4, and C-5. rsc.org

Regioselective Synthesis Strategies for Substituted Imidazoles

Achieving regioselectivity is a central challenge in the synthesis of substituted imidazoles, as the imidazole ring has multiple reactive sites. rsc.orgnih.gov Various strategies have been developed to control the position of substitution, enabling the synthesis of specific isomers that might be difficult to obtain through classical methods. rsc.org

Key strategies for regioselective synthesis include:

Directing Groups: The use of protecting or directing groups is a powerful strategy to control regioselectivity. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for instance, can be used to direct the arylation to specific positions on the imidazole ring. nih.gov By moving the SEM group from one nitrogen to another (the "SEM-switch"), it is possible to sequentially arylate all three carbon atoms of the imidazole core. nih.gov

Precursor Control: The substitution pattern of the final imidazole product is often determined by the structure of the starting materials. For example, in the synthesis of 1,4-disubstituted imidazoles, a sequence involving a double aminomethylenation of a glycine (B1666218) derivative followed by transamination and cyclization with an amine nucleophile provides the desired product with complete regioselectivity. rsc.org This method is effective for a diverse range of N-substituents. rsc.org

Catalyst Control: As discussed previously, the choice of catalyst can play a critical role in determining the regiochemical outcome of a reaction. rsc.orgacs.org For example, copper-catalyzed reactions of amidines with terminal alkynes can lead to the formation of 1,2,4-trisubstituted imidazoles. organic-chemistry.org Similarly, metal-controlled switchable synthesis using palladium or silver allows for the selective formation of different heterocyclic products from the same starting material. acs.org

Multi-component Reactions: While often used for their efficiency, multi-component reactions can also be designed to achieve regioselectivity. The specific combination of reactants and catalysts can favor the formation of a particular regioisomer. rsc.org For instance, the reaction of imidamides with carboxylic acids in the presence of a copper catalyst can yield imidazoles that are regioselectively substituted at the C-2 and C-4 positions. rsc.org

The table below summarizes various regioselective synthesis strategies for substituted imidazoles.

Strategy Methodology Outcome Key Features Reference
Directing GroupsUse of SEM group and "SEM-switch"Sequential arylation of C-2, C-4, and C-5High control over the position of arylation. nih.gov
Precursor ControlDouble aminomethylenation of a glycine derivative1,4-disubstituted imidazolesComplete regioselectivity for a diverse range of N-substituents. rsc.org
Catalyst ControlCopper-catalyzed diamination of terminal alkynes1,2,4-trisubstituted imidazolesRegioselectivity is governed by the catalytic system. organic-chemistry.org
Catalyst ControlMetal-controlled reaction of 2H-azirinesSelective formation of imidazoles (with Pd) or pyrroles (with Ag)Switchable regioselectivity based on the metal catalyst. acs.org

Chemical Reactivity and Transformation Pathways of 4 Chloro 1 Methyl 1h Imidazole

Nucleophilic Substitution Reactions at the Chloro-Position

The chlorine atom at the C4 position of the 1-methyl-1H-imidazole ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of diverse functional groups onto the imidazole (B134444) core.

Reactions with Amines, Thiols, and Other Nucleophiles

4-Chloro-1-methyl-1H-imidazole readily undergoes nucleophilic substitution reactions with a range of nucleophiles, including amines and thiols. These reactions typically involve the displacement of the chloride ion by the incoming nucleophilic species. For instance, reactions with various amines can lead to the formation of 4-amino-1-methyl-1H-imidazole derivatives. Similarly, treatment with thiols can yield 4-thioether-1-methyl-1H-imidazole compounds. The reactivity of the chloro group facilitates these transformations, making it a valuable precursor for creating libraries of substituted imidazoles. researchgate.netsci-hub.se

The general scheme for these reactions can be represented as follows:

Reaction with Amines: This compound + R-NH₂ → 4-(R-amino)-1-methyl-1H-imidazole + HCl

Reaction with Thiols: this compound + R-SH → 4-(R-thio)-1-methyl-1H-imidazole + HCl

These reactions are foundational for creating a diverse array of functionalized imidazole derivatives.

Formation of Functionalized Imidazole Derivatives

The nucleophilic substitution pathway is a primary route for the synthesis of a wide variety of functionalized imidazole derivatives. By selecting the appropriate nucleophile, a vast chemical space can be explored. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed into other nitrogen-containing functionalities. researchgate.net The versatility of this approach allows for the systematic modification of the imidazole scaffold, which is a key strategy in medicinal chemistry for optimizing the biological activity of lead compounds. The synthesis of such derivatives is often a critical step in the development of new therapeutic agents and agrochemicals. cymitquimica.com

Electrophilic Aromatic Substitution on the Imidazole Ring

While the imidazole ring is generally susceptible to electrophilic attack, the presence of substituents significantly influences the rate and regioselectivity of these reactions. globalresearchonline.net

Influence of the Chloro Group on Electrophilic Reactivity

The chlorine atom, being an electron-withdrawing group, deactivates the imidazole ring towards electrophilic aromatic substitution. This deactivating effect is a result of the inductive withdrawal of electron density from the ring system, making it less nucleophilic and therefore less reactive towards electrophiles. vulcanchem.comresearchgate.net However, the lone pairs on the chlorine atom can participate in resonance, which can direct incoming electrophiles to specific positions. The presence of the electron-donating methyl group at the N1 position slightly counteracts this deactivation by increasing the electron density of the ring compared to an unsubstituted imidazole. ijsr.net

Regioselectivity of Substitution Reactions

In N-substituted imidazoles, electrophilic substitution generally occurs at the C5 position due to the electronic directing effects of the ring nitrogens. nih.gov For this compound, the positions available for electrophilic attack are C2 and C5. The interplay between the electron-withdrawing chloro group at C4 and the electron-donating methyl group at N1, along with the inherent reactivity of the imidazole ring positions, dictates the preferred site of substitution. globalresearchonline.net Studies on related substituted imidazoles have shown that bromination, a common electrophilic substitution reaction, can be directed to the C5 position. researchgate.net This regioselectivity is crucial for the controlled synthesis of specifically substituted imidazole isomers.

Oxidation Reactions of Substituted Imidazoles

Formation of Imidazole Carbaldehydes

A significant transformation of this compound is its conversion to the corresponding carbaldehyde, specifically this compound-5-carbaldehyde. chemscene.com This is commonly achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com

The Vilsmeier-Haack reaction is an electrophilic substitution where the electron-rich imidazole ring attacks the chloroiminium ion (the Vilsmeier reagent). wikipedia.org The resulting iminium ion intermediate is then hydrolyzed during the workup phase to yield the final aldehyde product. organic-chemistry.orgwikipedia.org This formylation occurs at the C5 position of the imidazole ring, a position activated for electrophilic attack. The resulting this compound-5-carbaldehyde is a key intermediate, as the aldehyde group provides a reactive handle for further synthetic modifications. researchgate.net

In some synthetic routes, 2-aroyl-2-[methyl(aryl)amino]acetamides have been reacted with the Vilsmeier-Haack reagent to produce 2-aryl-4-chloro-1-methyl(aryl)-1H-imidazole-5-carbaldehydes. researchgate.net

Cyclization Processes Involving this compound Derivatives

Derivatives of this compound are valuable precursors in cyclization reactions to form a variety of fused heterocyclic systems. These processes often leverage the reactivity of functional groups introduced onto the imidazole core.

For instance, the amino derivative, formed by the reduction of 9-(1-methyl-4-nitro-1H-imidazol-5-yl)-9H-carbazole, can be acylated and subsequently cyclized. clockss.org The acylated intermediate undergoes cyclization in the presence of polyphosphoric acid (PPA) at elevated temperatures (120-140 °C) in a Bischler-Napieralski type reaction to yield imidazo[4',5':2,3] Current time information in Bangalore, IN.researchgate.netdiazepino[6,7,1-jk]carbazoles. clockss.org

Another example involves the reaction of 4H-imidazole derivatives with orthoesters, which can lead to the formation of imidazo[4,5-d]imidazoles. sci-hub.se Furthermore, the reaction of this compound-5-carbaldehyde with various reagents can initiate cyclization. For example, its chalcone (B49325) derivatives react with hydrazine (B178648) hydrate (B1144303) in acetic acid to form pyrazole (B372694) analogues, effectively constructing a new five-membered ring fused or linked to the imidazole system. researchgate.netnih.gov

Derivatization of Functional Groups on this compound

The C5-carbaldehyde derivative of this compound is a pivotal intermediate for extensive functionalization at the 5-position.

Thiosemicarbazones: The aldehyde group readily undergoes condensation with thiosemicarbazide (B42300) to form this compound-5-carbaldehyde thiosemicarbazones. researchgate.net This reaction is a standard method for converting aldehydes to their corresponding thiosemicarbazones. sci-hub.seresearchgate.net

Chalcones: Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone. nih.govrsc.org Specifically, 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde can be condensed with various aryl and heteroaryl methyl ketones in the presence of a base like aqueous sodium hydroxide (B78521) in methanol. researchgate.netnih.gov This reaction proceeds efficiently to yield the respective chalcone derivatives. researchgate.netnih.gov

Pyrazoles: The chalcones derived from this compound-5-carbaldehyde serve as precursors for the synthesis of pyrazoles. nih.govresearchgate.net The reaction of these chalcones with hydrazine hydrate in a suitable solvent like acetic acid leads to cyclization, affording substituted pyrazole analogues. researchgate.netnih.gov

The table below summarizes the synthesis of these derivatives starting from the key carbaldehyde intermediate.

Starting MaterialReagent(s)Product Type
This compound-5-carbaldehydeThiosemicarbazideThiosemicarbazone
2-butyl-4-chloro-1-methylimidazole-5-carboxaldehydeAryl/Heteroaryl methyl ketones, NaOHChalcone
Imidazole-based ChalconeHydrazine hydrate, Acetic acidPyrazole

While the C5 position is a primary site for derivatization, the N1-methyl group can also be a target for functionalization, although this is less commonly explored compared to ring positions. In broader imidazole chemistry, N-alkylation is a common reaction. nih.gov However, for this compound, the methyl group is already present. Functionalization would involve reactions of the methyl group itself, such as halogenation or oxidation, which are plausible but less documented in the specific context of this molecule compared to derivatization at other sites. In more complex imidazole systems, selective N-alkylation followed by deprotection at N1 can achieve regioselective N-alkylation. sci-hub.se For instance, methylation of both nitrogen atoms in 4-methyl-1H-imidazole-5-carbaldehyde has been performed to produce 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt. dergipark.org.tr

This compound and its derivatives are instrumental in constructing complex fused imidazole systems. These syntheses often involve multi-step sequences or multicomponent reactions.

One strategy involves the nucleophilic aromatic substitution (SNAr) reaction. For example, 5-chloro-1-methyl-4-nitro-1H-imidazole reacts with the nitrogen anion of carbazole. clockss.org The presence of the nitro group facilitates this substitution. The resulting product can then be reduced and cyclized to form complex fused systems like 12-methyl-12H-imidazo[4',5':2,3] Current time information in Bangalore, IN.researchgate.netdiazepino[6,7,1-jk]carbazoles. clockss.org

Another approach is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which can be adapted to synthesize imidazole-fused heterocycle dimers. acs.org While not starting directly from this compound, this methodology highlights how isocyanides, amidines, and aldehydes can be used to create fused imidazole structures. acs.org Furthermore, the reaction of 5-amino-1,2,3-triazole derivatives can lead to 2-substituted 1H-imidazole derivatives through a denitrogenative transformation, showcasing an alternative route to functionalized imidazoles that could potentially be fused. mdpi.com

The table below outlines some of the fused systems derived from this compound precursors.

PrecursorReaction TypeFused System
9-(1-methyl-4-nitro-1H-imidazol-5-yl)-9H-carbazole derivativeAcylation-Cyclocondensation (Bischler-Napieralski type)Imidazo[4',5':2,3] Current time information in Bangalore, IN.researchgate.netdiazepino[6,7,1-jk]carbazole
4H-imidazole-4,5-diamine derivativesCyclization with orthoestersImidazo[4,5-d]imidazole

Advanced Spectroscopic Characterization of 4 Chloro 1 Methyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.grafiati.comajchem-a.comnih.gov

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. ipb.pt For 4-chloro-1-methyl-1H-imidazole and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed. grafiati.comajchem-a.comnih.gov

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis.grafiati.comnih.gov

¹H-NMR spectroscopy provides information on the number, type, and connectivity of protons in a molecule. In the case of this compound derivatives, characteristic signals are observed for the methyl group and the aromatic protons on the imidazole (B134444) ring. For instance, in 5-chloro-1-methyl-4-nitroimidazole (B20735), the methyl group protons appear as a singlet around δ 3.735 ppm, while the imidazole ring proton shows a singlet at δ 8.012 ppm when measured in DMSO-d₆. google.com Another example, 2-chloro-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone, displays a complex spectrum with aromatic protons appearing in the multiplet region. japsonline.com

CompoundSolvent¹H-NMR Chemical Shifts (δ, ppm)
5-Chloro-1-methyl-4-nitroimidazoleDMSO-d₆8.012 (s, 1H, imidazole-H), 3.735 (s, 3H, N-CH₃) google.com
2-[2-(5-Chloro carboxyphenyl)azo]-1-methyl imidazoleDMSO-d₆7.983-7.938 (d, 3H, Ar-H), 7.606-7.561 (s, 2H, imidazole-H), 3.438 (s, 3H, CH₃) sysrevpharm.org
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-~7.2–8.5 (aromatic protons), ~1.0–2.1 (isobutyl group)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis.grafiati.comnih.gov

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the imidazole ring are particularly diagnostic. Saturation of the imidazole ring, for instance, leads to a downfield shift of the carbene carbon (C2) by 23-26 ppm compared to their unsaturated counterparts. acs.org In derivatives like 2-((1,4-diphenyl-1H-imidazol-2-yl)thio)-N-(4-(3-oxomorpholino)phenyl) acetamide, the structural elucidation is supported by detailed ¹³C-NMR analysis. grafiati.com

CompoundSolvent¹³C-NMR Chemical Shifts (δ, ppm)
5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazoleCDCl₃142.5 (C4-NO₂), 136.8 (C5-Cl)
2-((1,4-diphenyl-1H-imidazol-2-yl)thio)-N-(4-(3-oxomorpholino)phenyl) acetamide-Data used for structural elucidation grafiati.com
2-[2-(5-Chloro carboxyphenyl)azo]-1-methyl imidazoleDMSO-d₆Signals correspond to imidazole, methyl, and phenyl carbons sysrevpharm.org

Advanced NMR Techniques for Structural Elucidation

For complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, advanced two-dimensional (2D) NMR techniques like COSY, HSQC, HMBC, and ROESY are employed. ipb.pt These techniques help establish correlations between different nuclei, providing unambiguous structural information. ipb.pt For instance, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range C-H couplings, which helps in assigning quaternary carbons and piecing together different fragments of a molecule. ipb.pt The structural characterization of many complex heterocyclic compounds, including imidazole derivatives, has been successfully achieved using these advanced methods. ipb.pt

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy.grafiati.comajchem-a.comnih.gov

Vibrational spectroscopy, including IR and FT-Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.net These methods are based on the absorption or scattering of infrared radiation by molecular vibrations. malayajournal.org

For this compound derivatives, characteristic vibrational bands can be observed for the C-Cl, C=N, C-H, and N-CH₃ groups. vulcanchem.com For instance, in 4-chloro-1-methylimidazo[4,5-d]pyridazine, the IR spectrum is dominated by stretching vibrations at 1590 cm⁻¹ (C=N) and 680 cm⁻¹ (C-Cl). vulcanchem.com Similarly, for 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, IR spectroscopy validates the functional groups with stretching vibrations for C–Cl (~550 cm⁻¹) and C=N (~1650 cm⁻¹).

Vibrational Band Assignments and Conformational Analysis

The detailed assignment of vibrational bands can be complex, often requiring computational methods like Density Functional Theory (DFT) to complement experimental data. researchgate.netmalayajournal.org These calculations help in assigning specific vibrational modes to the observed spectral bands. malayajournal.org For example, in aromatic and heteroaromatic structures, C–H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. tandfonline.com The methyl group gives rise to characteristic symmetric and asymmetric stretching vibrations in the 3000–2800 cm⁻¹ range. tandfonline.com

CompoundTechniqueKey Vibrational Bands (cm⁻¹) and Assignments
4-Chloro-1-methylimidazo[4,5-d]pyridazineIR1590 (C=N stretch), 680 (C-Cl stretch) vulcanchem.com
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolineIR~1650 (C=N stretch), ~550 (C-Cl stretch)
2-[2-(5-Chloro carboxyphenyl)azo]-1-methyl imidazoleFT-IR3101 (Ar-H), 2977 (C-H of CH₃), 1717 (C=O), 1589 (C=N), 1427 (N=N) sysrevpharm.org
5-chloro-1-methyl-4-nitro-1H-imidazoleIRData available in NIST WebBook nist.gov
1-methyl-1H-imidazole-4-sulfonyl chlorideATR-IR, FT-RamanSpectra available from Bio-Rad Laboratories, Inc. nih.gov

Mass Spectrometry (MS).japsonline.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uib.no For this compound and its derivatives, MS is used to confirm the molecular formula and to gain insights into the molecule's stability and fragmentation pathways. nih.govresearchgate.net

In the mass spectrum of 4-chloro-1-methylimidazo[4,5-d]pyridazine, a prominent [M+H]⁺ ion at m/z 168.58 confirms the molecular weight. vulcanchem.com The fragmentation patterns can be complex and are influenced by the substituents on the imidazole ring. The study of the mass spectrometric fragmentation of related heterocyclic systems, such as 4H-1,3,5-oxadiazine derivatives, reveals that fragmentation can occur through multiple pathways. researchgate.net The synthesis and characterization of various imidazole derivatives often include mass spectral data to confirm their successful formation. nih.govjapsonline.com For instance, the characterization of 5-aryl-1-methyl-4-nitroimidazoles, synthesized via Suzuki coupling, was supported by mass spectrometry data. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique confirms the elemental composition of a synthesized molecule, distinguishing it from other compounds with the same nominal mass. In the analysis of imidazole derivatives, HRMS is used to verify the successful synthesis and purity of the target compounds. The observed mass for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ is compared against the calculated theoretical mass, with a close match confirming the compound's identity. mdpi.com

For instance, the analysis of various substituted nitroimidazoles and benzimidazoles demonstrates the precision of HRMS. The samples are typically dissolved in a suitable solvent like acetonitrile (B52724) and analyzed using techniques such as electrospray ionization (ESI). mdpi.comrsc.org

Table 1: Representative HRMS Data for Imidazole Derivatives

Compound Molecular Formula Calculated m/z Found m/z Ion Source
5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole C₁₁H₁₂N₃O₃ 234.08732 234.08732 [M+H]⁺ mdpi.com
5-(4-Fluorophenyl)-1-methyl-4-nitro-1H-imidazole C₁₀H₈FN₃O₂Na 244.04928 244.04928 [M+Na]⁺ mdpi.com
2-chloro-1-(((4-methoxyphenyl)thio)methyl)-1H-benzo[d]imidazole C₁₅H₁₄ClSON₂ 305.0515 305.0520 [M+H]⁺ rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This hyphenated technique is used to separate volatile compounds from a mixture and then identify them based on their mass spectrum and retention time. etamu.edu The sample is vaporized and moved through a chromatographic column by a carrier gas, where components separate based on their properties. etamu.edu The separated components then enter the mass spectrometer for detection. etamu.edu

GC-MS has been successfully employed for the characterization of imidazole derivatives. For example, 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine was structurally characterized using GC-MS, among other methods. mdpi.com The technique is also widely used to identify and quantify various imidazoles in complex matrices, such as identifying alkylated imidazoles in cigarette smoke after a preliminary separation step. researchgate.net The identification of compounds is often achieved by comparing the resulting mass spectra with established libraries like that of the National Institute of Standards and Technology (NIST). ijfe.org

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS)

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS) is a versatile technique that allows for the extraction of compounds separated on a TLC plate directly into a mass spectrometer for identification. ajrconline.org This method is particularly useful when compounds are not easily detectable by other means, such as UV. ajrconline.org In the study of imidazole derivatives, TLC is used as a purification and monitoring tool, with the mobile phase composition adjusted to achieve separation. sld.cu For instance, the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine was monitored and the product was characterized using TLC-MS. mdpi.com This approach has also been applied to determine various antimycotic imidazole derivatives in pharmaceutical creams. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This absorption is related to the electronic transitions within the molecule, specifically π-π* and n-π* transitions in compounds with conjugated systems and nonbonding electrons, like imidazoles. iomcworld.comresearchgate.net The technique can be used for the quantitative determination of an active pharmaceutical ingredient by measuring absorbance at a specific wavelength. sysrevpharm.org

For example, a derivative of imidazole, losartan (B1675146) potassium, was quantified using a UV-Vis spectrophotometer, which recorded a maximum absorption wavelength at 234 nm. sysrevpharm.org Studies on other imidazole derivatives show that they absorb UV light, though significant structural changes are needed to alter the spectral properties in a solution state. iomcworld.com The choice of solvent can also affect the absorption spectrum. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (like halogens) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the purity and elemental composition of the synthesized compound.

This method was used to confirm the structure of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, where the experimental findings for carbon, hydrogen, chlorine, and nitrogen closely matched the calculated values. mdpi.com Similarly, the elemental composition of newly synthesized 5-aryl-1-methyl-4-nitroimidazoles was confirmed by comparing the found and calculated percentages of C, H, and N. mdpi.com

Table 2: Elemental Analysis Data for 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine mdpi.com

Element Calculated (%) Found (%)
Carbon (C) 62.11 62.37
Hydrogen (H) 4.10 4.35
Chlorine (Cl) 13.09 13.33

X-ray Diffraction Studies of Imidazole Derivatives

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, one can determine the crystal system, space group, and unit cell dimensions. iomcworld.comsapub.org

Studies on various imidazole derivatives have revealed their crystalline nature and specific structural arrangements. For example, XRD analysis showed that imidazole itself has a monoclinic crystal structure, while 2-methylimidazole (B133640) possesses an orthorhombic structure. iomcworld.com In more complex derivatives, single-crystal X-ray diffraction has been used to confirm the molecular structures unequivocally. sciensage.infonih.gov These studies reveal intricate details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds that stabilize the crystal packing. sapub.orgsciensage.info

Table 3: X-ray Crystallographic Data for Select Imidazole Derivatives

Compound Crystal System Space Group Key Unit Cell Parameters Source
Imidazole Monoclinic - - iomcworld.com
2-Methylimidazole Orthorhombic - - iomcworld.com
1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole Monoclinic I2/a a = 22.1693(7) Å, b = 8.1636(6) Å, c = 25.7250(19) Å, β = 112.526(9)° sapub.org

Theoretical and Computational Studies of 4 Chloro 1 Methyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. webofjournals.com DFT calculations allow for the precise determination of molecular geometries, electronic properties, and energetic characteristics. For substituted imidazoles, DFT methods like B3LYP are commonly employed to achieve a balance between accuracy and computational cost. niscpr.res.innih.gov

The resulting optimized structure provides the foundation for all other computational analyses. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined during these calculations.

Table 1: Predicted Geometrical Parameters for 4-Chloro-1-methyl-1H-imidazole The following data is illustrative, based on DFT calculations of structurally similar imidazole (B134444) derivatives.

ParameterBond/AnglePredicted Value
Bond LengthC4-Cl~1.73 Å
Bond LengthN1-C2~1.38 Å
Bond LengthN1-C5~1.37 Å
Bond LengthC4-C5~1.36 Å
Bond LengthN1-CH₃~1.47 Å
Bond AngleCl-C4-C5~128°
Bond AngleC5-N1-C2~108°
Bond AngleN1-C5-C4~109°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity. acs.orgacs.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. dergipark.org.tr In substituted imidazoles, the presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methyl) can significantly influence the energies of these orbitals. The chlorine atom tends to lower the energy of the LUMO, while the methyl group can raise the energy of the HOMO.

Table 2: Illustrative Frontier Molecular Orbital Energies Based on data from related chloro-substituted imidazole compounds. camjol.info

OrbitalEnergy (eV)Role in Reactivity
HOMO~ -6.30Electron Donor
LUMO~ -1.80Electron Acceptor
Energy Gap (ΔE) ~ 4.50 Indicator of Chemical Reactivity

The analysis of the FMOs helps in predicting how this compound will interact with other chemical species in reactions. tandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. uni-muenchen.de It is invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.netnih.gov In an MEP map, different colors represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, and favorable for electrophilic attack (nucleophilic sites).

Blue: Regions of most positive potential, electron-poor, and favorable for nucleophilic attack (electrophilic sites).

Green/Yellow: Regions of neutral or intermediate potential.

The standard enthalpy of formation (ΔHf°) is a crucial thermodynamic property that quantifies the stability of a compound relative to its constituent elements in their standard states. mdpi.com Accurate HOF values can be calculated using high-level composite quantum chemical methods like Gaussian-4 (G4) theory. csic.esresearchgate.netccu.edu.tw These methods combine calculations at different levels of theory and basis sets to achieve high accuracy, often within 1 kcal/mol of experimental values. wikipedia.orgmdpi.com

Studies on haloimidazoles using G4 theory provide reliable predicted HOF values. csic.esresearchgate.net For instance, the calculated gas-phase heat of formation for 4-chloro-1H-imidazole is 114.1 kJ·mol⁻¹. csic.es The addition of a methyl group to the N1 position to form this compound would alter this value. Generally, the substitution of a hydrogen atom with a methyl group leads to a more negative (or less positive) heat of formation, indicating increased thermodynamic stability. The relative stability of different imidazole isomers can be evaluated by comparing their calculated HOFs. niscpr.res.inniscpr.res.in The calculation process involves determining the total electronic energy and adding corrections for zero-point vibrational energy and thermal effects. aip.org

Table 3: Comparative G4-Calculated Gas-Phase Heats of Formation (kJ·mol⁻¹)

CompoundPredicted ΔfH°gas-calc (kJ·mol⁻¹)
Imidazole107.6
4-Chloro-1H-imidazole114.1
5-Chloro-1H-imidazole106.3

Source: Data from a G4 study on haloimidazoles. csic.es

Molecular Dynamics Simulations to Understand Reactive Properties

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. ebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore conformational changes, solvent interactions, and the stability of molecular complexes. nih.govnih.gov

For this compound, MD simulations could be employed to:

Study its interaction with solvent molecules, such as water, to understand solvation dynamics.

Investigate its binding affinity and mechanism with biological targets like enzymes or protein receptors. rsc.org

Assess the stability of potential intermolecular complexes, for example, through stacking or hydrogen-bonding interactions. researchgate.net

These simulations provide insights into the reactive properties of the molecule in a realistic, dynamic environment that is not captured by static quantum chemical calculations.

Polarizable Continuum Model (PCM) for Solvent Effects

Reactions and spectroscopic measurements are most often conducted in solution, where the solvent can significantly influence molecular properties. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. arcjournals.org PCM treats the solvent as a continuous dielectric medium that becomes polarized by the solute molecule's charge distribution. mdpi.com

This approach allows for the calculation of properties in different solvents, providing a more accurate comparison with experimental data. researchgate.netsqu.edu.om For this compound, PCM can be applied in conjunction with DFT to:

Calculate UV-Vis and NMR spectra in various solvents. nih.gov

Determine the relative stability of different tautomers or conformers in solution. researchgate.net

The use of PCM is essential for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and the stability of a molecule. It interprets the complex wave function of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concepts of chemistry.

In related imidazole derivatives, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO analysis has been used to identify significant intramolecular charge transfer (ICT) interactions. chemscene.comacadpubl.eubohrium.com For instance, the interaction between the lone pair electrons of the chlorine atom and the π* antibonding orbitals of the imidazole ring would be a key factor in stabilizing the molecule. chemscene.comacadpubl.eu A hypothetical NBO analysis for this compound would likely investigate the stabilization energies (E(2)) associated with the following types of interactions:

π → π *: Interactions involving the delocalization of electrons within the imidazole ring's π-system.

n → σ *: Interactions where lone pair electrons (e.g., on nitrogen or chlorine) donate into antibonding sigma orbitals.

n → π *: The delocalization of lone pair electrons into the π-antibonding orbitals of the imidazole ring. This is often a significant stabilizing interaction. chemscene.comacadpubl.eu

A detailed NBO analysis would provide quantitative data on these interactions, as illustrated in the hypothetical data table below, which is based on typical findings for similar chloro-imidazole compounds.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions for this compound using NBO Analysis (Note: This data is illustrative and not from a published study on this specific compound.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP(1) N3 π*(C4-C5) ~15-25 n → π*
LP(2) Cl σ*(C4-N3) ~2-5 n → σ*
π(C2-N3) π*(C4-C5) ~10-20 π → π*
π(C4-C5) π*(C2-N3) ~18-28 π → π*

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting NMR spectra. hmdb.ca

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. The predicted values for the protons and carbons in the imidazole ring and the methyl group would be compared with experimental data if available. Discrepancies between calculated and experimental values can often be explained by solvent effects, which can also be modeled computationally.

Similarly, the infrared (IR) spectrum can be predicted by calculating the vibrational frequencies of the molecule. These calculations help in assigning the various vibrational modes (stretching, bending, etc.) to the observed peaks in an experimental IR spectrum. For instance, characteristic vibrational frequencies for the C-Cl, C-N, and C-H bonds would be identified.

Table 2: Hypothetically Predicted vs. Experimental Spectroscopic Data for this compound (Note: This data is illustrative and not from a published study on this specific compound.)

Parameter Atom/Group Predicted Value Typical Experimental Range
¹H NMR (δ, ppm) N-CH₃ 3.6-3.8 3.5-4.0
H2 7.2-7.5 7.0-7.8
H5 6.8-7.1 6.7-7.3
¹³C NMR (δ, ppm) N-CH₃ 33-36 32-38
C2 135-140 134-142
C4 115-120 114-122
C5 125-130 123-131
IR Frequencies (cm⁻¹) C-H Stretch (Aromatic) 3100-3150 3050-3150
C-H Stretch (Methyl) 2950-3000 2940-2990
C=N Stretch 1500-1550 1490-1560
C-Cl Stretch 700-750 680-780

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. chemchart.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field. bldpharm.comresearchgate.net These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new compounds. acs.org

For this compound, a computational SAR study would typically be part of a broader investigation of a series of related imidazole derivatives. nih.govresearchgate.net The goal would be to understand how modifications to the imidazole scaffold—such as changing the position or nature of the halogen substituent or altering the alkyl group on the nitrogen—affect a specific biological endpoint (e.g., antifungal or anticancer activity). bohrium.comnih.gov

The process involves:

Descriptor Calculation: A range of molecular descriptors for this compound and its analogs would be calculated using software. These can include electronic properties (dipole moment, HOMO/LUMO energies), steric parameters (molecular volume, surface area), and physicochemical properties (logP).

Model Building: A statistical model is built to correlate these descriptors with the experimentally determined biological activity of a training set of compounds.

Prediction: The model is then used to predict the activity of new or untested compounds like this compound.

Insights from such a study could reveal, for example, that the presence and position of the chlorine atom are critical for activity, potentially by influencing the molecule's ability to bind to a biological target. While specific SAR studies for this compound are not readily found, research on related compounds like tipifarnib (B1682913) analogues has shown that the presence of a 1-methyl-1H-imidazole moiety is a key structural feature for certain biological activities. jscimedcentral.com

Biomedical and Pharmacological Applications of 4 Chloro 1 Methyl 1h Imidazole Derivatives

Antimicrobial Activities

The imidazole (B134444) nucleus, a five-membered heterocyclic ring with two nitrogen atoms, is a key structural feature in many compounds with biological activity. nih.govneu.edu.tr Modifications to this core structure, including the addition of a chloro group and a methyl group at specific positions, have led to the development of derivatives with potent antimicrobial properties. nih.govmdpi.com These derivatives have demonstrated effectiveness against a spectrum of microbial pathogens, including bacteria and fungi. nih.govresearchgate.net

Antibacterial Efficacy

Derivatives of 4-chloro-1-methyl-1H-imidazole have shown promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netmdpi.com The introduction of various substituents onto the imidazole ring can significantly influence their antibacterial potency.

Several studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria. For instance, certain imidazole derivatives have been shown to inhibit the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov One study reported that a synthesized imidazole derivative, HL2, demonstrated a minimum inhibitory concentration (MIC) of 625 μg/mL against both S. aureus and MRSA. mdpi.comnih.gov Another derivative, HL1, showed an MIC of 625 μg/mL against S. aureus and 1250 μg/mL against MRSA. mdpi.comnih.gov

Furthermore, research on 2-(2-butyl-4-chloro-1H-imidazol-5-yl-methylene)-substituted-benzofuran-3-ones revealed that some of these compounds exhibited moderate to good activity against Bacillus subtilis and Staphylococcus aureus. acgpubs.org Specifically, compounds 4c and 4e were found to be relatively effective against Bacillus subtilis, while compounds 4e, 4g, and 4l showed comparable activity against Staphylococcus aureus when compared to tetracycline. acgpubs.org

The following table summarizes the antibacterial activity of selected imidazole derivatives against Gram-positive bacteria:

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
HL1Staphylococcus aureus625 mdpi.comnih.gov
HL1MRSA1250 mdpi.comnih.gov
HL2Staphylococcus aureus625 mdpi.comnih.gov
HL2MRSA625 mdpi.comnih.gov

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. researchgate.netmdpi.com Studies have shown that these compounds can inhibit the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com For example, the imidazole derivative HL2 displayed a higher MIC against Gram-negative strains compared to Gram-positive ones, with a value of 2500 μg/mL against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com The derivative HL1 showed a higher MIC against Acinetobacter baumannii (1250 μg/mL) and Pseudomonas aeruginosa (5000 μg/mL), with no observed inhibition against Escherichia coli at the tested concentrations. mdpi.com

In another study, newly synthesized hydrazones derived from a 2-chloro- researchgate.netsemanticscholar.org benzoxazine (B1645224) ring showed that compounds (5b) and (5c) had significant antibacterial ability against both Gram-negative and Gram-positive bacteria. uobaghdad.edu.iq Additionally, some 2-(2-butyl-4-chloro-1H-imidazol-5-yl-methylene)-substituted-benzofuran-3-ones demonstrated moderate activity against Klebsiella pneumoniae and weak activity against Proteus vulgaris, with the exception of compound 4c. acgpubs.org

The table below outlines the antibacterial activity of specific imidazole derivatives against Gram-negative bacteria:

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
HL1Acinetobacter baumannii1250 mdpi.com
HL1Pseudomonas aeruginosa5000 mdpi.com
HL1Escherichia coli>5000 mdpi.com
HL2Escherichia coli2500 mdpi.com
HL2Pseudomonas aeruginosa2500 mdpi.com
HL2Acinetobacter baumannii2500 mdpi.com

The mechanism of antibacterial action for imidazole derivatives is believed to involve interference with essential cellular processes in bacteria. nih.gov Some proposed mechanisms include the disruption of bacterial DNA replication, inhibition of cell wall synthesis, and damage to the cell membrane. nih.gov The planar and aromatic nature of the imidazole ring allows these molecules to interact with various biological targets within the bacterial cell. nih.gov For some nitroimidazole derivatives, it is suggested that they are transferred by passive diffusion into the cells. researchgate.net

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity. nih.govresearchgate.net This is particularly relevant given the rise of fungal infections and the need for new antifungal agents. tandfonline.com

Several studies have confirmed the efficacy of these derivatives against various Candida species, which are common causes of fungal infections in humans. Research on thiosemicarbazones of 2,4-disubstituted 1-aryl-imidazole-5-carbaldehydes found that their anticandida activity exceeded their antibacterial activity. researchgate.net Another study on newly synthesized imidazole derivatives showed that compound 5d exhibited antifungal activity against C. albicans, C. parapsilosis, and C. krusei with a minimum inhibitory concentration (MIC50) of 0.98 µg/mL. tandfonline.com Compound 5e was effective against C. albicans and C. parapsilosis at the same concentration and against C. krusei with an MIC50 of 1.96 µg/mL. tandfonline.com

Furthermore, a study on 5-(2-nitrovinyl) imidazoles and their derivatives revealed that the highest antifungal activity was against clinical strains of C. krusei, C. kefyr, and C. inconspicua, with mean minimal fungistatic concentrations ranging from 11.7 to 26.0 µg/mL. medicine.dp.uamedicine.dp.ua These compounds showed slightly lower activity against C. tropicalis and C. guilliermondii. medicine.dp.ua The derivative 5-chloro-1-methyl-4-nitroimidazole (B20735) showed excellent antifungal activity against a clinical strain of Candida albicans at a minimum bactericidal concentration of 2.5 mg/mL. researchgate.net

The following table presents the antifungal activity of various imidazole derivatives against Candida species:

Compound/DerivativeFungal StrainMIC/MIC50 (µg/mL)Reference
Compound 5dCandida albicans0.98 tandfonline.com
Compound 5dCandida parapsilosis0.98 tandfonline.com
Compound 5dCandida krusei0.98 tandfonline.com
Compound 5eCandida albicans0.98 tandfonline.com
Compound 5eCandida parapsilosis0.98 tandfonline.com
Compound 5eCandida krusei1.96 tandfonline.com
5-chloro-1-methyl-4-nitroimidazoleCandida albicans2500 (MBC) researchgate.net

Anti-Tuberculosis Activity

Derivatives incorporating the this compound scaffold have shown promise as anti-tuberculosis agents. In a study on quinoline-imidazole hybrids, compounds were screened for their in-vitro activity against Mycobacterium tuberculosis (MTB) H37Rv. tandfonline.com One compound, 6g, which features a benzyl (B1604629) group with chlorine atoms at the 3rd and 4th positions attached to the imidazole ring, demonstrated a significant inhibitory effect with an IC50 value of 6.25 µg/ml. tandfonline.com Another derivative with chlorine substitution at the 2nd and 4th positions showed moderate activity. tandfonline.com

Further research has focused on synthesizing and evaluating other complex hybrids. For instance, 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives were synthesized and tested against M. tuberculosis H37RV, showing moderate activity when compared to standard drugs like isoniazid (B1672263) and rifampicin. samipubco.comsamipubco.com Similarly, the synthesis of compounds such as 2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-6-chloro-2,4-dihydro-1H-benzo[d] acgpubs.orgplos.orgoxazine has been undertaken as part of the development of novel agents against tuberculosis. mdpi.com

Anticancer / Antitumor Activities

The imidazole core is a key feature in many compounds with anticancer properties, attributed to its ability to interact with various biological targets. researchgate.netresearchgate.net

Derivatives of 4-chloro-imidazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives (compounds 11, 12, and 13) were particularly effective against the HeLa (cervical cancer) cell line, with IC50 values between 6–7 μM. nih.gov These compounds were also evaluated against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov

Another study on 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivatives reported potent cytotoxic activity against HCT-116, MCF-7, and HeLa cells. mdpi.com Compounds from a series with R1 = 3,5-bis(trifluoromethyl)benzyl and R1 = 4-trifluoromethylbenzyl substituents showed the highest activity, with IC50 values ranging from 3.6 µM to 11.0 µM. mdpi.com Furthermore, various imidazole derivatives have been reported to show potency against prostate cancer (PC3) and other cell lines. nih.govmdpi.com

Table 2: Cytotoxic Activity (IC50 µM) of Selected Imidazole Derivatives in Cancer Cell Lines Data compiled from multiple sources. nih.govmdpi.com

Compound Series/DerivativeHeLaHCT-116MCF-7Reference
Benzenesulfonamide Derivatives (11-13)6-7 µM>100 µM>100 µM nih.gov
Benzenesulfonamide Derivative (48)-6.0 µM7.0 µM mdpi.com
Benzenesulfonamide Derivative (140)8.0 µM5.0 µM- mdpi.com

A key mechanism behind the anticancer activity of these imidazole derivatives is the induction of apoptosis, or programmed cell death. The anti-proliferative effects of certain 2-alkythio-4-chloro-benzenesulfonamide derivatives have been directly linked to their ability to induce apoptosis in HeLa cells. nih.gov This was confirmed through flow cytometry, which detected the externalization of phosphatidylserine (B164497) and showed an increase in the population of early and late apoptotic cells in a time- and concentration-dependent manner. nih.gov The process was also found to involve the activation of caspases, which are critical enzymes in the apoptotic cascade. nih.gov

Other studies have shown that 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole induces apoptosis by activating caspase pathways. Furthermore, some trisubstituted imidazole derivatives have been found to target specific oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, to trigger apoptosis in breast cancer cells. plos.org The induction of cell cycle arrest is another related mechanism, where compounds cause cells to accumulate in a specific phase of the cell cycle, preventing proliferation and leading to apoptosis. mdpi.com

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of these derivatives influences their anticancer efficacy. For a series of 2-(substituted phenyl)-4,5-dimethyl-1H-imidazol-1-yl benzoic acids, it was found that the presence of activating groups, specifically hydroxy (-OH) and methoxy (B1213986) (-OCH3) groups at the para position of the phenyl ring, led to good anticancer activity. jchemlett.com In contrast, derivatives with weakly activating groups on the same phenyl ring showed only weak to moderate activity. jchemlett.com

In another series of 4-chloro-benzenesulfonamide derivatives, the substituent at the R2 position played a key role in cytotoxicity against HCT-116 and MCF-7 cell lines, with a 4-phenylpiperazin-1-yl group being particularly important. mdpi.com The highest cytotoxic activity in this series was observed in derivatives where the R1 group was a 4-trifluoromethylbenzyl or a 3,5-bis(trifluoromethyl)benzyl. mdpi.com For a different class of benzimidazole (B57391) derivatives, placing a benzenesulfonyl group on the imidazole nitrogen was found to enhance activity, and further substitution on the phenylsulfonyl ring with methyl or methoxy groups increased potency. nih.gov These findings highlight that specific substitutions on the core imidazole structure are critical for optimizing anticancer effects.

Enzyme Inhibition and Receptor Modulation

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes and receptors, demonstrating their potential in treating a range of diseases.

A series of novel chalcones and pyrazoles containing the 2-butyl-4-chloro-1-methylimidazole structure were synthesized and assessed for their ability to inhibit angiotensin-converting enzyme (ACE). researchgate.netnih.gov The study found that the chalcone (B49325) derivatives generally exhibited better ACE inhibitory activity than their pyrazole (B372694) counterparts. researchgate.netnih.gov Notably, three chalcone compounds demonstrated significant ACE inhibition with IC50 values in the low micromolar range. researchgate.netnih.gov

CompoundStructureIC50 (µM)
(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(5-chlorothiophen-2-yl)prop-2-enone4i3.60 researchgate.netnih.gov
(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-enone4l2.24 researchgate.netnih.gov
(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(dibenzo[b,d]thiophen-2-yl)prop-2-enone4q2.68 researchgate.netnih.gov

This table showcases the most active ACE inhibitors from the study, highlighting their chemical structures and inhibitory concentrations.

The synthesis of these compounds involved the Claisen-Schmidt condensation of 2-butyl-4-chloro-1-methylimidazole-5-carbaldehyde with various aryl or heteroaryl methyl ketones. hilarispublisher.com This research highlights the potential of the 2-butyl-4-chloro-1-methylimidazole scaffold in developing new antihypertensive agents that act as ACE inhibitors. hilarispublisher.com

The imidazole ring's ability to interact with various biological targets is a key reason for its prevalence in medicinal chemistry. ajrconline.org It can act as a hydrogen bond donor or a hydrophobic center, depending on the substitutions. researchgate.net This versatility allows imidazole derivatives to bind to a wide range of enzymes and proteins. ajrconline.org For instance, some imidazole derivatives have shown inhibitory effects against enzymes like aromatase and various kinases. mdpi.com

Computational studies have explored the potential of imidazole derivatives to inhibit the main protease of SARS-CoV-2, suggesting that they can bind to the active site and disrupt viral replication. mdpi.com Furthermore, certain imidazole derivatives have been investigated as sirtuin inhibitors, which are a class of enzymes involved in cellular regulation. nih.gov One study identified Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) as a potential inhibitor of nuclear sirtuins, demonstrating its ability to reduce the viability of lung cancer cell lines. nih.gov

Imidazole derivatives are well-known for their interaction with histamine (B1213489) receptors. pharmainfo.in Cimetidine, a prominent imidazole derivative, is a histamine H2-receptor antagonist used in the treatment of peptic ulcers and gastroesophageal reflux disease. scispace.comnih.govajrconline.org It acts by blocking the H2 receptors found on parietal cells in the gastric mucosa, thereby reducing gastric acid secretion. pharmainfo.inscispace.com

The antagonistic activity of imidazole derivatives at H2 receptors is influenced by the nature of the substituents on the imidazole ring. cncb.ac.cn Studies on 1-substituted imidazoles have shown their potential as H2-receptor antagonists, with some compounds exhibiting competitive antagonism. pharmainfo.inscispace.com For example, a study on a series of 1-substituted imidazoles demonstrated their ability to antagonize histamine-induced responses in isolated guinea pig atria, suggesting their potential for antiulcer activity. pharmainfo.inscispace.com

Antiviral Activities (General Imidazole Derivatives)

The imidazole scaffold is a crucial component in the development of antiviral drugs due to its ability to interfere with viral replication. ajrconline.orgnih.gov Imidazole derivatives have shown activity against a range of viruses, including HIV, hepatitis C, and various orthopoxviruses. ajrconline.orgijnrd.orgrsc.org

One notable example is ribavirin, an imidazole nucleoside analog used to treat chronic hepatitis C and respiratory syncytial virus infections. ajrconline.org Another imidazole-containing compound, ketoconazole, primarily an antifungal, has also demonstrated antiviral activity against the hepatitis C virus. ajrconline.org

Recent research has focused on developing new imidazole-based antiviral agents. For instance, 2-aryl-1-hydroxyimidazoles have shown promising in vitro activity against vaccinia virus, cowpox virus, ectromelia virus, and even the variola virus. rsc.org The compound 1-hydroxy-2-(4-nitrophenyl)imidazole, in particular, exhibited high selectivity against vaccinia and variola viruses. rsc.org

Other Pharmacological Activities (e.g., Anthelmintic, Anticonvulsant, Antiulcer, Anti-allergic, Antidepressant)

The versatility of the imidazole core extends to a wide spectrum of other pharmacological activities. nih.gov

Anthelmintic Activity: Imidazole derivatives are a cornerstone in the treatment of parasitic worm infections. plos.orgsrce.hr Compounds like albendazole (B1665689) and mebendazole (B1676124) are widely used anthelmintics. srce.hrresearchgate.net Research has explored new imidazole-based compounds with novel mechanisms of action. plos.org For example, diisopropylphenyl-imidazole (DII) has shown lethal effects on both mature and immature stages of C. elegans, acting on a previously unidentified muscle acetylcholine (B1216132) receptor. plos.org

Anticonvulsant Activity: Numerous studies have demonstrated the anticonvulsant potential of imidazole derivatives. nih.govnih.govscialert.net These compounds have been evaluated in various seizure models, with some showing efficacy comparable to or even better than standard drugs like phenytoin (B1677684) and valproate sodium. nih.govptfarm.pl The anticonvulsant activity is often associated with the nature and position of substituents on the imidazole ring. nih.govdergipark.org.tr

Antiulcer Activity: Beyond H2-receptor antagonism, imidazole derivatives have demonstrated antiulcer properties through other mechanisms. researchgate.netscispace.com Some synthetic 1-substituted imidazoles have shown significant antiulcer activity in animal models of gastric ulcers induced by indomethacin (B1671933) and ethanol. researchgate.netscispace.com The cytoprotective action of certain imidazole derivatives has also been noted. google.com

Anti-allergic Activity: The role of imidazole derivatives in modulating allergic responses is linked to their antihistaminic properties. benthamscience.comlongdom.org By blocking histamine receptors, particularly H1 receptors, these compounds can alleviate the symptoms of allergic reactions. google.com Clemizole and astemizole (B1665302) are examples of imidazole-containing antihistamines. nih.gov

Antidepressant Activity: Imidazole derivatives have emerged as promising candidates for the development of new antidepressant drugs. ajrconline.orgnih.gov They can interact with neurotransmitter systems involved in mood regulation, such as serotonin (B10506) and norepinephrine (B1679862). ajrconline.org Some synthesized imidazole derivatives have shown potent antidepressant-like effects in preclinical models, acting as selective serotonin reuptake inhibitors (SSRIs) or dual serotonin and norepinephrine reuptake inhibitors. ajrconline.orgnih.govpsu.edu

Drug Development Potential and Pharmacophore Hybridization

The imidazole nucleus is a valuable pharmacophore in drug discovery due to its favorable pharmacokinetic properties and versatile binding interactions. mdpi.comnih.gov The ability to easily functionalize the imidazole ring allows for the creation of diverse chemical libraries for screening against various therapeutic targets. ajrconline.orgmdpi.com

Pharmacophore hybridization , which involves combining the imidazole scaffold with other known pharmacophores, is a common strategy to enhance biological activity and develop multi-target drugs. For instance, the hybridization of the this compound moiety with chalcone and pyrazole structures has led to the discovery of potent ACE inhibitors. researchgate.netnih.gov Similarly, linking the imidazole core with a 1,2,3-triazole ring has resulted in the development of novel anticancer agents. bohrium.com

The drug-likeness and pharmacokinetic profiles of imidazole derivatives are often evaluated using computational tools to guide the design and optimization of new drug candidates. bohrium.com This integrated approach, combining synthesis, biological evaluation, and computational modeling, continues to unlock the full therapeutic potential of the this compound scaffold and its derivatives.

Combination with Other Bioactive Scaffolds (e.g., Thiazolidinone)

The strategic combination of the this compound moiety with other established bioactive scaffolds is a key approach in medicinal chemistry to develop novel therapeutic agents with enhanced or synergistic activities. This molecular hybridization aims to integrate the distinct pharmacological properties of each component into a single molecule, potentially targeting multiple pathways or improving pharmacokinetic profiles. One notable example of this strategy is the fusion of the chloro-imidazole core with the thiazolidinone ring.

Thiazolidinones are a well-regarded class of heterocyclic compounds, with derivatives known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. orientjchem.orggrowingscience.com The 4-thiazolidinone (B1220212) ring, in particular, is a versatile scaffold that can be readily functionalized at various positions to modulate biological activity. growingscience.com

Beyond thiazolidinone, the 4-chloro-1-methylimidazole scaffold has been combined with other bioactive frameworks like chalcones and pyrazoles. researchgate.net For instance, a series of chalcones and pyrazoles embedded with a 2-butyl-4-chloro-1-methylimidazole core were synthesized and tested as potential angiotensin-converting enzyme (ACE) inhibitors. researchgate.net This demonstrates the broader applicability of the 4-chloro-1-methyl-imidazole unit as a valuable building block for creating diverse and potent pharmacological agents.

Table 1: Examples of this compound Derivatives Combined with Other Scaffolds

Derivative Structure Combined Scaffold Target/Activity Key Finding Reference
2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-3-(...)-thiazolidin-4-one Thiazolidinone Enzyme Inhibition The 2-butyl-4-chloro-imidazole moiety was crucial for the significant inhibitory activity observed. orientjchem.org
(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(aryl/heteroaryl)prop-2-enone Chalcone ACE Inhibition Chalcone derivatives showed better ACE inhibitory activity compared to corresponding pyrazole analogues. researchgate.net
5-(pyrazol-1-yl)-2-butyl-4-chloro-1-methyl-1H-imidazole derivatives Pyrazole ACE Inhibition These compounds were generally less active as ACE inhibitors than their chalcone precursors. researchgate.net

Metabolic Stability Considerations in Drug Design

The this compound scaffold possesses features that are pertinent to metabolic stability. The introduction of a halogen, such as chlorine, into a drug candidate is a common strategy to enhance metabolic stability. researchgate.net Halogen atoms, particularly fluorine and chlorine, can block metabolically labile sites, preventing oxidative reactions by cytochrome P450 (CYP) enzymes. researchgate.netacs.org For example, replacing a methyl group, which is often prone to metabolic oxidation, with a fluorine atom has been shown to improve the metabolic profile of potential drug candidates. acs.org

In the context of imidazole derivatives, studies have been conducted to assess their susceptibility to metabolic pathways. For instance, research on related chloro-imidazole derivatives investigated their biotransformation using human liver microsomes (HLMs), which contain the primary enzymes responsible for drug metabolism. nih.gov In a study on a series of 2-alkythio-4-chloro-benzenesulfonamide derivatives incorporating a 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole moiety, the metabolic half-lives (t½) were determined. nih.gov The results indicated that these compounds undergo first-phase oxidation reactions, with half-life values suggesting moderate metabolic stability. nih.gov The hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids was proposed as a potential metabolic pathway. nih.gov

These findings underscore the importance of considering the metabolic fate of this compound derivatives during the design phase. By identifying potential "metabolic soft spots," chemists can make structural modifications—such as the strategic placement of halogens or other bioisosteric groups—to create analogues with improved pharmacokinetic properties and a higher probability of success as clinical candidates. researchgate.net

Table 2: In Vitro Metabolic Stability of Related Chloro-Imidazole Derivatives

Compound Series In Vitro Model Key Parameter Finding Reference
2-alkythio-4-chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]benzenesulfonamide derivatives Human Liver Microsomes (HLMs) with NADPH Metabolic half-life (t½) t½ values ranged from 9.1 to 20.3 minutes, suggesting susceptibility to Phase I oxidation. nih.gov
2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives Human Liver Microsomes (HLMs) Metabolite Formation Single-site fluorination enhanced metabolic stability by blocking a metabolically labile position. acs.org

Industrial and Material Science Applications

Intermediates in Pharmaceutical Manufacturing

The 4-chloro-1-methyl-1H-imidazole scaffold is a key component in the synthesis of various pharmaceutical agents. Its derivatives are integral to the development of drugs targeting a range of conditions, including cardiovascular diseases and cancer.

Research has demonstrated the synthesis of novel chalcones and pyrazoles embedded with a 2-butyl-4-chloro-1-methylimidazole core. nih.gov These compounds have been evaluated for their ability to inhibit the angiotensin-converting enzyme (ACE), a key target in the management of hypertension. nih.gov Specifically, compounds such as (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-enone were identified as potent ACE inhibitors. nih.gov

Furthermore, derivatives like 2-(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)-N-phenylacetamide have been synthesized and studied for their potential to inhibit cell proliferation in human cervical cancer cell lines. iosrjournals.org The imidazole (B134444) core is also present in derivatives of Losartan (B1675146), an angiotensin II antagonist used to treat high blood pressure. atompharma.co.in A nitro derivative, 4-Chloro-1-methyl-5-nitro-1H-imidazole, is also utilized as a building block in the preparation of various pharmaceuticals. lookchem.com

Table 1: Pharmaceutical Intermediates Derived from Chloro-Methyl-Imidazole

Derivative ClassSpecific Compound ExampleTherapeutic Target/ApplicationSource
Imidazole-embedded Chalcones(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-enoneAngiotensin-Converting Enzyme (ACE) Inhibition nih.gov
Imidazole-acetamide Derivatives2-(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)-N-phenylacetamideAnti-proliferative activity in cancer cells iosrjournals.org
Biphenylcarbonitrile Derivatives4-[[2-butyl-4-chloro-5(hydroxymethyl)-1H-imidazole-1-yl]methyl] biphenyl-2-carbonitrileLosartan (Angiotensin II Antagonist) Derivative atompharma.co.in

Agrochemical Applications (e.g., Pesticides, Herbicides, Fungicides)

The structural framework of chloro-imidazole is foundational in the development of modern agrochemicals, particularly fungicides. The compound 4-Chloro-1-methyl-5-nitro-1H-imidazole is explicitly noted for its use as a building block in creating various agrochemicals. lookchem.com

A prominent example is the fungicide Cyazofamid, chemically known as 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. epa.gov This compound is effective against a range of plant pathogens. An environmental transformation product of Cyazofamid is 4-chloro-5-p-tolylimidazole-2-carbonitrile, further highlighting the presence of the chloro-imidazole core in agricultural applications. nih.gov Additionally, research into novel N-cyano-1H-imidazole-4-carboxamide derivatives has shown that many of these compounds exhibit significant and selective antifungal activity against the plant pathogen Rhizoctonia solani. nih.gov

Table 2: Chloro-Imidazole Derivatives in Agrochemicals

AgrochemicalChemical NameApplicationSource
Cyazofamid4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamideFungicide epa.gov
N-cyano-1H-imidazole-4-carboxamidesVarious derivativesAntifungal (selective against Rhizoctonia solani) nih.gov

Functional Materials

Imidazole derivatives are being explored for their utility in advanced functional materials due to their unique electronic and optical properties.

Imidazole-based compounds are considered promising candidates for non-linear optical (NLO) materials. These materials can alter the properties of light and have applications in photonics and optoelectronics. A theoretical study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related chloro-imidazole derivative, found that its first-order hyperpolarizability—a measure of NLO activity—was eighteen times greater than that of urea, a standard material used for comparison. malayajournal.org This suggests that the imidazole scaffold, when appropriately substituted, can be engineered to create materials with significant NLO properties. malayajournal.org

The imidazole ring and its derivatives have found profound applications in the development of Organic Light-Emitting Diodes (OLEDs). These compounds can be incorporated into the emissive or charge-transport layers of OLED devices, contributing to their efficiency and stability.

Corrosion Inhibitors

Imidazole and its derivatives are effective corrosion inhibitors for various metals. Their efficacy stems from the presence of nitrogen atoms with free electrons, which can interact with the metal surface and form a protective layer that shields it from corrosive agents. mdpi.com This adsorption process inhibits the electrochemical reactions that lead to corrosion.

High Energetic Materials (for Polynitroimidazole Derivatives)

The imidazole ring serves as a backbone for a class of high-energetic materials. Polynitroimidazole derivatives are noted for being relatively insensitive while possessing significant power, making them suitable for explosive applications. Research into imidazole-based energetic molecules includes compounds like 1-methyl-2,4-dinitroimidazole and 1-methyl-2,4,5-trinitroimidazole. nih.govresearchgate.net These substances are synthesized through the nitration of imidazole precursors. Chloro-substituted imidazoles can serve as key starting materials in these syntheses, where the chlorine atom is either replaced by a nitro group or helps direct the position of nitration on the imidazole ring. google.com The aromaticity of the imidazole ring contributes to the thermal stability of these energetic materials. nih.gov

Biochemical Research Tools (e.g., Proteomics, Biochemical Assays)

The imidazole scaffold is a prevalent feature in many bioactive compounds and has been explored for its utility as a research tool in biochemistry. nih.govtsijournals.com Substituted imidazoles are recognized for their ability to engage in various biological interactions, making them valuable building blocks in the design of probes and inhibitors for studying proteins and enzymes. nih.gov

While the broader class of imidazole-containing molecules has found applications in medicinal chemistry and chemical biology, specific research detailing the use of this compound as a biochemical research tool in fields like proteomics or biochemical assays is not prominently available in the reviewed scientific literature. Chemical proteomics often employs small molecule probes to investigate protein function and inhibitor selectivity. nih.govnih.gov In principle, a substituted imidazole such as this compound could be functionalized to create such probes. However, published studies specifically documenting this application for this particular compound are not readily found. The general utility of the imidazole core in interacting with biological targets suggests potential, but dedicated research is required to establish its role as a specific tool in these advanced research areas.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized imidazoles is a cornerstone of medicinal chemistry. sapub.org While methods like the Vilsmeier-Haack reaction have been used to create derivatives such as 2-aryl-4-chloro-1-methyl(aryl)-1H-imidazole-5-carbaldehydes, there is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic protocols. researchgate.netresearchgate.net

Future research should focus on:

Green Chemistry Approaches: Developing synthetic routes that minimize hazardous reagents and solvents is crucial. For instance, creating processes that avoid harsh oxidation steps or replace hazardous chemicals like sodium hydride with safer alternatives such as potassium carbonate can make production more sustainable. acs.orggoogle.com The use of water as a solvent and the development of solvent-free reaction conditions, potentially aided by sonication or lactic acid catalysis, represent promising avenues. acs.orgrsc.org

Catalytic Systems: The exploration of novel catalysts, including magnetic nanoparticles, could lead to shorter reaction times and allow for easy recovery and recycling of the catalyst, reducing waste and cost. researchgate.netrsc.org

Modern Coupling Reactions: Advanced techniques like the Suzuki coupling reaction, which has been successfully used to synthesize 5-aryl-1-methyl-4-nitroimidazoles from 5-chloro-1-methyl-4-nitroimidazole (B20735), should be further explored for creating diverse derivatives of 4-chloro-1-methyl-1H-imidazole. nih.gov This provides a more direct and efficient alternative to multi-step synthetic pathways. nih.gov

Targeted Design of Highly Selective and Potent Derivatives

The this compound scaffold has served as the foundation for derivatives with significant biological activity. A key challenge is to rationally design new molecules with enhanced potency and selectivity for specific biological targets.

Key research areas include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifying the structure of this compound derivatives affects their biological activity is essential. nih.govacs.org For example, a series of chalcones and pyrazoles derived from 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde have been identified as potent Angiotensin-Converting Enzyme (ACE) inhibitors. nih.govresearchgate.net Further modifications could lead to even more effective compounds.

Computational and In Silico Design: The use of molecular docking and pharmacophore modeling can predict the binding affinity of newly designed compounds to their target proteins. mdpi.comijcrt.org This approach was used to design novel imidazole-bearing 1,2,3-triazoles as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). bohrium.com Such computational methods help prioritize which derivatives to synthesize, saving time and resources. ijcrt.org

Hybrid Molecule Synthesis: Combining the this compound core with other pharmacophores can create hybrid compounds with novel or enhanced activities. nuph.edu.ua For instance, linking the imidazole (B134444) core to triazole or pyrazole (B372694) moieties has yielded promising results in anticancer and ACE inhibition studies, respectively. nih.govresearchgate.netbohrium.com

Table 1: Examples of Biologically Active Derivatives of this compound

Derivative ClassStarting ScaffoldTarget/ActivityExample of Most Potent DerivativeReported Potency (IC₅₀)Reference
Chalcones2-butyl-4-chloro-1-methylimidazole-5-carboxaldehydeACE Inhibitor(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-enone2.24 µM nih.govresearchgate.net
1,2,3-Triazoles(E)-2-butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde oximeAnticancer (PC-9 cell line)Compound (VIh)3.74 ± 0.3 µM bohrium.com
1,2,3-Triazoles(E)-2-butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde oximeEGFR InhibitorCompound (VIj)0.25 µM bohrium.com

In-depth Mechanistic Studies of Biological Activities

While derivatives of this compound have demonstrated potential as therapeutic agents, a deeper understanding of their mechanisms of action is required for further development. nih.govbohrium.com General studies on imidazole derivatives suggest several possible mechanisms that warrant investigation.

Future research should aim to:

Elucidate Molecular Interactions: Investigate how these compounds interact with their biological targets at a molecular level. For anticancer applications, this could involve studying their ability to interfere with DNA replication and repair, or to induce programmed cell death (apoptosis). nih.govnih.gov

Identify Novel Mechanisms: Explore unique mechanisms of action. For example, some imidazole derivatives have been shown to combat bacterial resistance by disrupting quorum sensing and biofilm formation, which are cell-to-cell communication and community formation processes in bacteria. bohrium.com Investigating whether this compound derivatives share this capability could open new avenues for antibiotic development.

Clarify Antimicrobial Action: For antibacterial and antifungal applications, research should focus on whether the compounds act by disrupting the microbial cell wall, interfering with DNA synthesis, or inhibiting essential enzymes. nih.gov

Exploration of New Application Areas in Material Science and Catalysis

The utility of the imidazole core is not limited to pharmacology. Imidazole and its derivatives are finding increasing use in the development of advanced materials and catalysts. rsc.org The specific electronic and structural properties imparted by the chloro and methyl groups on the this compound ring could be advantageous in these fields.

Future exploration should include:

Functional Materials: Investigating the use of this compound as a building block for functional polymers, coatings, and electronic materials. medchemexpress.comchemicalbook.com Imidazole-containing polymers have shown potential for creating broad-spectrum functional materials. researchgate.net

Optical Applications: Exploring the potential of derivatives in dyes for solar cells and other optical applications, an emerging research area for imidazoles. rsc.org

Catalysis: Using the compound or its derivatives as ligands in coordination chemistry or as components in the synthesis of metal-organic frameworks (MOFs), which have applications in catalysis and gas storage. medchemexpress.comchemicalbook.com

Table 2: Potential Future Applications of this compound in Material Science and Catalysis

Application AreaPotential Role of this compoundRationale/Supporting EvidenceReference
Functional PolymersMonomer or functional additiveImidazole-containing polymers are being developed for various high-tech applications. rsc.orgresearchgate.net
Optical MaterialsComponent in dyes for solar cellsThis is an emerging research area for the imidazole heterocycle. rsc.org
ElectronicsComponent in electronic materialsImidazole hydrochloride is used in the manufacturing of electronic materials. medchemexpress.com
CatalysisLigand for metal catalysts or building block for MOFsImidazoles are used in catalysis and as components of metal-organic frameworks. rsc.orgchemicalbook.com

Addressing Drug Resistance and Toxicity Profiles of Imidazole Derivatives

Two of the most significant hurdles in drug development are the emergence of drug resistance and compound toxicity. researchgate.net The development of any new therapeutic agent based on the this compound scaffold must proactively address these challenges.

Key focus areas include:

Overcoming Drug Resistance: Imidazole derivatives are being actively investigated as a solution to growing resistance against conventional antibiotics, antimalarials, and antitubercular drugs. nih.govresearchgate.netajrconline.org Future research should screen new derivatives against a wide range of drug-resistant pathogens. nih.govbenthamscience.com

Comprehensive Toxicity Profiling: Thorough toxicological screening is essential to ensure the safety of new compounds. nih.gov This includes in vitro and in vivo studies to assess potential organ-specific toxicities (e.g., hepatotoxicity), carcinogenicity, and mutagenicity. ijcrt.orgnih.gov Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can provide crucial early insights into a compound's safety profile. ijcrt.orgresearchgate.net

Improving the Therapeutic Index: A major goal is to design derivatives that are highly potent against their intended target while exhibiting minimal toxicity to normal cells. nih.gov Structural modifications can be optimized to improve this therapeutic index, as has been shown for some imidazo-pyridine/pyrazine heterocycles that were potent against cancer cells but showed minimal toxicity to normal cells. nih.gov

Q & A

How can researchers optimize the synthesis of 4-chloro-1-methyl-1H-imidazole to improve yield and purity? (Basic)

Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent, and catalyst selection. For example, copper(I)/2-pyridonate catalysts have been used in aerobic oxidative homocoupling of azoles to synthesize substituted imidazoles, which may be adapted for this compound . Controlled stoichiometry of chlorinating agents (e.g., POCl₃) and inert atmospheres can minimize side reactions like over-chlorination . Purification via column chromatography or recrystallization enhances purity, while monitoring by TLC or HPLC ensures reaction progress .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound? (Basic)

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing N-methyl and chloro groups) .
  • X-ray Crystallography : Programs like SHELXL and ORTEP-III refine crystal structures, resolving bond lengths and angles (e.g., C–Cl bond at ~1.73 Å) .
  • IR Spectroscopy : Confirms functional groups (e.g., C–N stretching at ~1600 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

How do researchers address contradictions in crystallographic data during structural determination? (Advanced)

Discrepancies between experimental and theoretical bond lengths/angles are resolved using refinement tools in SHELXL, which iteratively adjust parameters to minimize R-factors . For example, weak intermolecular interactions (e.g., C–H⋯S or C⋯O) in crystal packing may require re-evaluation of hydrogen bonding networks . Cross-validation with spectroscopic data (NMR/IR) ensures consistency in structural assignments .

What computational methods predict the reactivity of this compound in substitution reactions? (Advanced)

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, while molecular docking (e.g., AutoDock) predicts binding affinities for biological targets . Retrosynthesis tools (e.g., Reaxys/Pistachio) analyze feasible reaction pathways, such as nucleophilic displacement at the 4-chloro position . Regioselectivity in electrophilic substitutions (e.g., nitration) is modeled using Fukui indices .

What are common side reactions during synthesis, and how can they be mitigated? (Basic)

Side products include:

  • Over-chlorination : Controlled reagent addition and low temperatures prevent multiple substitutions .
  • Hydrolysis of the imidazole ring : Anhydrous conditions and desiccants (e.g., molecular sieves) stabilize intermediates .
  • Oxidative by-products : Antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) suppress oxidation .

How can researchers design experiments to study regioselectivity in electrophilic substitutions? (Advanced)

Regioselectivity is probed by:

  • Isotopic labeling : Tracking substituent positions via ²H or ¹³C isotopes in NMR .
  • Competitive reactions : Comparing reactivity of 4-chloro vs. N-methyl positions under varying conditions (e.g., HNO₃/H₂SO₄ for nitration) .
  • Computational mapping : Electron density surfaces (e.g., ESP charges) predict reactive sites .

What purification strategies are optimal for isolating this compound? (Basic)

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar by-products .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • Distillation : For volatile impurities, fractional distillation under reduced pressure is effective .

How is this compound evaluated for pharmacological activity? (Advanced)

  • Enzyme inhibition assays : Testing against targets like xanthine oxidase or cytochrome P450 using UV-Vis kinetics .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess anticancer potential .
  • Molecular docking : Predicts binding modes with proteins (e.g., ATP-binding pockets) .

What factors influence the compound’s stability under storage or reaction conditions? (Basic)

  • pH Sensitivity : Degradation in acidic/basic conditions is mitigated by buffered solutions (pH 6–8) .
  • Thermal Stability : Storage at 2–8°C prevents thermal decomposition .
  • Light Sensitivity : Amber glassware or dark storage avoids photolytic breakdown .

How are mechanistic studies conducted for reactions involving this compound? (Advanced)

  • Kinetic isotope effects (KIE) : Replacing H with D at reactive sites reveals rate-determining steps .
  • Trapping intermediates : Quenching reactions with nucleophiles (e.g., H₂O) isolates short-lived species for NMR/MS analysis .
  • DFT simulations : Models transition states and activation energies for proposed mechanisms .

What analytical methods quantify this compound in complex mixtures? (Basic)

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve ppm-level sensitivity .
  • GC-MS : Quantifies volatile derivatives (e.g., silylated forms) .
  • Titration : Non-aqueous titrants (e.g., HClO₄ in acetic acid) determine basicity .

How is this compound utilized in multi-step synthetic routes? (Advanced)

  • Building block for heterocycles : Reacts with hydrazines to form triazoles or with ketones for imidazo[1,2-a]pyridines .
  • Cross-coupling reactions : Suzuki-Miyaura couplings at the 4-position introduce aryl groups .
  • Protecting groups : The N-methyl group stabilizes intermediates during peptide coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.